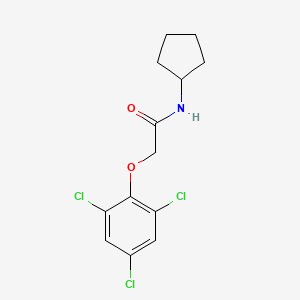
Hydrazine, N-(2-chlorobenzoyl)-N'-(4-chlorobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two chlorobenzoyl groups attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE can be synthesized through the reaction of 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoyl hydrazines.
Applications De Recherche Scientifique
1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(2-BROMOBENZOYL)-2-(4-BROMOBENZOYL)HYDRAZINE: Similar structure but with bromine atoms instead of chlorine.
1-(2-METHYLBENZOYL)-2-(4-METHYLBENZOYL)HYDRAZINE: Similar structure but with methyl groups instead of chlorine.
1-(2-NITROBENZOYL)-2-(4-NITROBENZOYL)HYDRAZINE: Similar structure but with nitro groups instead of chlorine.
Uniqueness: 1-(2-CHLOROBENZOYL)-2-(4-CHLOROBENZOYL)HYDRAZINE is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C14H10Cl2N2O2 |
|---|---|
Poids moléculaire |
309.1 g/mol |
Nom IUPAC |
2-chloro-N'-(4-chlorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)16/h1-8H,(H,17,19)(H,18,20) |
Clé InChI |
OADMTIODBLBYJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





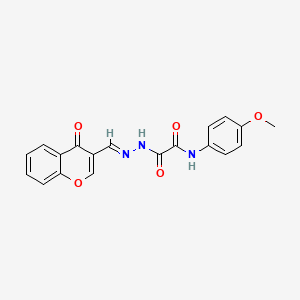

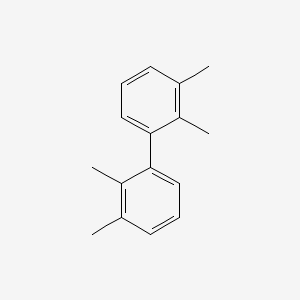
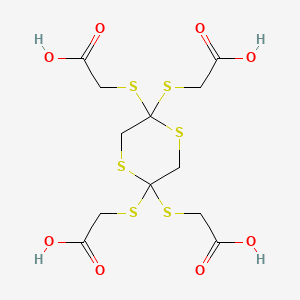
![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)



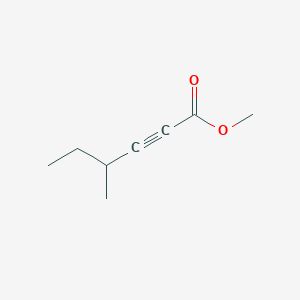
![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)
